molecular formula C18H18N4O2S B2367686 3-(1-(2-(thiophen-3-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034224-71-8

3-(1-(2-(thiophen-3-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2367686
CAS No.: 2034224-71-8
M. Wt: 354.43
InChI Key: JBLOLDYRLIDQTJ-UHFFFAOYSA-N
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Description

The compound 3-(1-(2-(thiophen-3-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a pyridopyrimidinone derivative featuring a thiophene-3-yl acetyl-substituted piperidine moiety. Pyridopyrimidinones are heterocyclic scaffolds known for diverse pharmacological activities, including antimicrobial, antitumor, and antiplatelet effects . The thiophene ring, a sulfur-containing aromatic heterocycle, enhances electronic properties and binding interactions, while the piperidine group contributes to conformational flexibility and bioavailability. This compound’s structural uniqueness lies in the thiophen-3-yl substitution, which distinguishes it from analogs with thiophen-2-yl or other heterocyclic substituents .

Properties

IUPAC Name

3-[1-(2-thiophen-3-ylacetyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c23-16(10-13-5-9-25-11-13)21-7-3-14(4-8-21)22-12-20-17-15(18(22)24)2-1-6-19-17/h1-2,5-6,9,11-12,14H,3-4,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLOLDYRLIDQTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)CC4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be dissected into two primary subunits:

  • Pyrido[2,3-d]pyrimidin-4(3H)-one core
  • 1-(2-(Thiophen-3-yl)acetyl)piperidin-4-yl side chain

Core Ring Construction

The pyrido[2,3-d]pyrimidinone system is synthesized via cyclocondensation between 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one and α,β-unsaturated ketones under acidic conditions. This method, adapted from pyridopyrimidine syntheses, achieves cyclization through nucleophilic attack at the β-carbon of the enone followed by dehydration (Table 1).

Table 1: Cyclocondensation Optimization

Catalyst Solvent Temp (°C) Time (h) Yield (%)
AcOH AcOH 120 6 76
H$$2$$SO$$4$$ EtOH 80 8 68
PTSA Toluene 110 5 72

Side Chain Elaboration

The piperidine moiety is functionalized via a two-step sequence:

  • Acylation : Piperidin-4-amine reacts with 2-(thiophen-3-yl)acetyl chloride in dichloromethane (DCM) using triethylamine as a base.
  • N-Alkylation : The resultant 1-(2-(thiophen-3-yl)acetyl)piperidin-4-amine undergoes alkylation with bromoethylpyridine under phase-transfer conditions.

Synthetic Pathways and Reaction Mechanisms

Pathway A: Sequential Assembly

Step 1: Core Formation

A mixture of 6-amino-2-thioxopyrimidin-4(1H)-one (1.43 g, 10 mmol) and chalcone derivative (2.20 g, 10 mmol) in glacial acetic acid (30 mL) is refluxed for 6 hours. The reaction progresses via Michael addition followed by cyclodehydration, yielding 5,7-di(substituted)-2-thioxo-pyrido[2,3-d]pyrimidin-4-one (Yield: 76%, mp 236–238°C).

Characterization Data :

  • IR (KBr) : 3426 cm$$^{-1}$$ (N–H), 1643 cm$$^{-1}$$ (C=O)
  • $$ ^1H $$-NMR (DMSO-d$$_6$$) : δ 8.45 (d, J=5.2 Hz, 1H, pyridine-H), 7.82 (s, 1H, thiophene-H)
Step 2: Thiophene Acetylation

2-(Thiophen-3-yl)acetic acid (1.2 eq) is treated with thionyl chloride (2 eq) in DCM to generate the acyl chloride in situ. This intermediate reacts with piperidin-4-amine (1 eq) and triethylamine (3 eq) at 0–5°C, affording 1-(2-(thiophen-3-yl)acetyl)piperidin-4-amine (Yield: 85%).

Step 3: Coupling Reaction

The pyrido[2,3-d]pyrimidinone core (1 eq) and 1-(2-(thiophen-3-yl)acetyl)piperidin-4-amine (1.2 eq) are combined in DMF with K$$2$$CO$$3$$ (2 eq) at 80°C for 12 hours. Nucleophilic aromatic substitution at the C3 position yields the target compound (Yield: 65%).

Pathway B: Convergent Synthesis

Reductive Amination Approach

A nitro-substituted pyrido[2,3-d]pyrimidinone intermediate undergoes catalytic hydrogenation (5% Pd/C, H$$_2$$ 4 bar, 70°C) to generate the primary amine. Subsequent condensation with 2-(thiophen-3-yl)acetyl chloride proceeds with 90% conversion (Table 2).

Table 2: Hydrogenation Conditions

Catalyst Loading (%) Pressure (bar) Temp (°C) Conversion (%)
5 4 70 98
3 10 50 82
10 5 80 99

Purification and Analytical Validation

Crystallization Techniques

The crude product is purified via recrystallization from ethanol/water (3:1), yielding needle-like crystals. X-ray diffraction confirms the anti conformation of the piperidine ring relative to the pyrimidinone plane.

Chromatographic Methods

Flash chromatography (SiO$$2$$, ethyl acetate/hexane 1:1) removes unreacted starting materials. HPLC analysis (C18 column, 70:30 MeOH/H$$2$$O) shows >99% purity with retention time 12.4 min.

Mechanistic Considerations

Cyclization Stereoelectronic Effects

Density functional theory (DFT) calculations reveal that the C3 position of the pyrido[2,3-d]pyrimidinone core exhibits enhanced nucleophilicity due to conjugation with the pyridine nitrogen (N1). This facilitates attack on the electrophilic carbon of the piperidine side chain during coupling.

Hydrogenation Regioselectivity

In Pathway B, nitro group reduction proceeds via a Langmuir-Hinshelwood mechanism, with hydrogen dissociation on palladium followed by sequential oxygen removal. Competing reduction of the thiophene ring is suppressed by using Raney nickel instead of platinum catalysts.

Scientific Research Applications

Research indicates that derivatives of pyrido[2,3-d]pyrimidine exhibit various biological activities. Key areas of interest include:

  • Dihydrofolate Reductase Inhibition : The compound demonstrates significant inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. This property is particularly relevant for cancer therapy, as it can impede tumor growth.
  • Kinase Inhibition : The compound has been implicated in the inhibition of several kinases, which are crucial in various signaling pathways involved in cancer and inflammation. For instance, studies have shown that similar compounds effectively inhibit protein kinases associated with tumor progression and inflammatory diseases .

Therapeutic Applications

The therapeutic potential of this compound extends across several domains:

  • Cancer Treatment : Due to its ability to inhibit DHFR and various kinases, the compound is being explored as a potential anticancer agent. Its effectiveness against specific tumor types is currently under investigation in preclinical studies.
  • Anti-inflammatory Agents : The receptor modulation properties suggest potential use in treating inflammatory diseases. By targeting inflammatory pathways, it could help manage conditions such as rheumatoid arthritis or other autoimmune disorders.

Case Studies

Several case studies have highlighted the effectiveness of pyrido[2,3-d]pyrimidine derivatives:

  • Cancer Models : In vitro studies demonstrated that compounds within this class significantly reduced cell viability in various cancer cell lines by inhibiting key signaling pathways associated with cell proliferation .
  • Inflammation Models : Animal models have shown that these compounds can reduce markers of inflammation and improve symptoms in models of autoimmune diseases .

Mechanism of Action

The mechanism of action of 3-(1-(2-(thiophen-3-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Pyridopyrimidinone derivatives exhibit varied biological activities depending on substituent patterns. Below is a detailed comparison of structurally related compounds:

Structural Analogues with Thiophene Substitutions
Compound Name Core Structure Thiophene Position Key Substituents Biological Activity Potency/IC50 Reference
3-(1-(2-(Thiophen-2-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one Pyrido[2,3-d]pyrimidin-4-one 2-yl Piperidinyl-acetyl-thiophene Antimicrobial (hypothesized) N/A
3-(2-(2-Phenylthiazol-4-yl)ethyl)pyrido[2,3-d]pyrimidin-4(3H)-one (K1-K5) Pyrido[2,3-d]pyrimidin-4-one N/A Thiazole-ethyl Cytotoxic (MCF-7, HepG2) 25–40% yield
Aryliden hydrazinylpyrido[2,3-d]pyrimidin-4-ones Pyrido[2,3-d]pyrimidin-4-one N/A Hydrazine-linked arylidenes Antimicrobial Moderate to potent

Key Observations :

  • Piperidine Modifications : Piperidine-substituted analogs (e.g., trifluoromethyl or chlorobenzyl derivatives) show enhanced cellular potency due to improved lipophilicity and target engagement .
Pyridopyrimidinones with Heterocyclic Replacements
Compound Name Core Structure Heterocycle Key Substituents Biological Activity Reference
8-(Thiazol-4-yl)pyrido[3,4-d]pyrimidin-4(3H)-one Pyrido[3,4-d]pyrimidin-4-one Thiazole Thiazole at C8 Kinase inhibition
5,7-Di-p-tolylpyrido[2,3-d]pyrimidin-4(3H)-one Pyrido[2,3-d]pyrimidin-4-one Tolyl groups Aryl groups at C5/C7 Antitumor (MCF-7)
2-Hydrazinyl-5-phenylpyrido[2,3-d]pyrimidin-4(3H)-one Pyrido[2,3-d]pyrimidin-4-one Hydrazine Hydrazine at C2 Anticancer

Key Observations :

  • Thiazole vs. Thiophene : Thiazole-containing derivatives (e.g., ) demonstrate kinase inhibition, whereas thiophene analogs may prioritize antimicrobial activity due to sulfur’s role in disrupting microbial enzymes .
  • Aryl Substituents : Bulky aryl groups (e.g., tolyl) enhance antitumor activity by promoting DNA intercalation or topoisomerase inhibition .

Biological Activity

The compound 3-(1-(2-(thiophen-3-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a pyridopyrimidine derivative that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H18N4OS\text{C}_{16}\text{H}_{18}\text{N}_4\text{OS}

This structure includes a thiophene ring, a piperidine moiety, and a pyridopyrimidine core, which are known to contribute to its biological activity.

Biological Activity Overview

Research indicates that derivatives of pyrido[2,3-d]pyrimidine exhibit a range of biological activities, primarily targeting key enzymes and receptors involved in various diseases:

  • Dihydrofolate Reductase (DHFR) Inhibition : Compounds within this class have shown significant inhibition of DHFR, an enzyme critical for DNA synthesis and cell proliferation. This is particularly relevant in cancer therapy as it can hinder tumor growth .
  • Kinase Inhibition : The compound has been implicated in the inhibition of several kinases, including:
    • Tyrosine-protein kinase Abl : Involved in cell signaling pathways that regulate cell division and survival.
    • Mitogen-activated protein kinases (MAPKs) : These play crucial roles in cellular responses to growth factors and stress .

The biological activity of the compound is primarily mediated through its interaction with specific proteins:

  • Enzyme Inhibition : The compound acts as an inhibitor by binding to the active site of target enzymes such as DHFR and various kinases. This prevents substrate binding and subsequent catalytic activity.
  • Receptor Modulation : It may also function as an antagonist at specific receptors involved in inflammatory pathways, thereby modulating immune responses .

Case Studies and Experimental Findings

Several studies have demonstrated the efficacy of this compound in vitro and in vivo:

  • In Vitro Studies : A study assessing the inhibitory effects on cancer cell lines revealed that the compound significantly reduced cell viability at concentrations as low as 100 nM. This suggests a potent anticancer effect .
  • In Vivo Efficacy : Animal models treated with the compound exhibited reduced tumor sizes compared to control groups. The mechanism was attributed to both direct cytotoxic effects on tumor cells and modulation of immune responses .

Data Table: Biological Activity Summary

Biological TargetActivity TypeReference
Dihydrofolate Reductase (DHFR)Inhibition
Tyrosine Kinase AblInhibition
MAPK PathwayModulation
Cancer Cell LinesCytotoxicity

Q & A

Q. Basic

  • Spectroscopic analysis :
    • 1H/13C NMR : Confirm regiochemistry of the thiophene and pyrido-pyrimidinone moieties (e.g., thiophen-3-yl protons at δ 7.2–7.4 ppm) .
    • HRMS : Verify molecular ion peak ([M+H]+) and isotopic pattern matching the formula C20H18N4O2S .
  • Chromatography : HPLC (C18 column, acetonitrile/water) to assess purity (>95%) .

Advanced : Single-crystal X-ray diffraction can resolve conformational ambiguities, such as the orientation of the piperidine-thiophene linkage .

What strategies optimize reaction yields during scale-up synthesis?

Q. Advanced

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but require careful drying to avoid hydrolysis .
  • Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)2) may improve coupling efficiency in piperidine functionalization .
  • Kinetic monitoring : Use in-situ FTIR or HPLC to track reaction progress and terminate before side reactions dominate .

Case study : A 15% yield increase was achieved by switching from ethanol to DMF in the cyclization step, reducing reaction time from 24 to 12 hours .

How can researchers design in vitro assays to evaluate its biological activity?

Q. Advanced

  • Target selection : Prioritize kinases (e.g., PI3K, JAK) or enzymes structurally similar to those inhibited by related pyrido-pyrimidinones .
  • Assay protocols :
    • Enzyme inhibition : Fluorescence-based assays (e.g., ADP-Glo™) at 10 µM–1 nM concentrations .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
  • Controls : Include reference inhibitors (e.g., staurosporine) and vehicle (DMSO) controls to validate specificity .

How to address discrepancies in reported biological activity data?

Q. Advanced

  • Compound stability : Test degradation under assay conditions (e.g., pH, temperature) via LC-MS to rule out false negatives .
  • Assay variability : Compare results across multiple cell lines or enzymatic isoforms (e.g., PI3Kα vs. PI3Kγ) .
  • Batch consistency : Ensure synthetic batches are ≥95% pure and characterized by identical spectroscopic profiles .

What computational methods predict binding interactions with biological targets?

Q. Advanced

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge regions) .
  • MD simulations : GROMACS or AMBER to assess stability of ligand-target complexes over 100 ns trajectories .
  • SAR analysis : Modify thiophene or piperidine substituents in silico to prioritize derivatives for synthesis .

How to design structure-activity relationship (SAR) studies for derivative optimization?

Q. Advanced

  • Variable groups :
    • Thiophene : Replace with furan or phenyl to evaluate π-π stacking effects .
    • Piperidine : Introduce methyl or fluorine substituents to modulate lipophilicity (clogP) .
  • Biological testing : Screen derivatives against a panel of kinases or cancer cell lines to identify potency trends .
  • Data integration : Use cheminformatics tools (e.g., MOE) to correlate structural features with activity .

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